14-Fold Superior Inhibitory Potency Against Wild-Type GCase Compared to the Iminosugar Isofagomine (IFG)
JZ-4109 demonstrates significantly higher potency against wild-type recombinant GCase (IC50 = 8 nM) compared to the benchmark iminosugar pharmacological chaperone, isofagomine (IFG; IC50 = 112 nM). This represents a 14-fold improvement in potency within the same in vitro enzymatic assay [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against wild-type recombinant GCase |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | Isofagomine (IFG); IC50 = 112 nM |
| Quantified Difference | 14-fold improvement |
| Conditions | In vitro enzymatic assay with wild-type recombinant GCase [1] |
Why This Matters
This superior potency means a lower concentration is required to achieve full target engagement, which is critical for minimizing potential off-target effects in complex cellular and in vivo models.
- [1] Zheng, J., Jeon, S., Jiang, W., Burbulla, L. F., Ysselstein, D., Oevel, K., Krainc, D., & Silverman, R. B. (2018). β-Glucocerebrosidase Modulators Promote Dimerization of β-Glucocerebrosidase and Reveal an Allosteric Binding Site. Journal of the American Chemical Society, 140(18), 5914–5924. View Source
